2-Butyl-2-adamantanol

Beschreibung

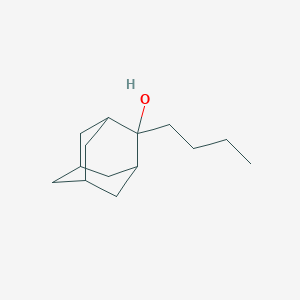

2-Butyl-2-adamantanol (CAS: 14451-86-6) is a polycyclic adamantane derivative with a hydroxyl group and a butyl substituent at the C2 position of the adamantane scaffold. This compound is commercially available as a pharmaceutical intermediate, particularly for applications in drug discovery and specialty chemical synthesis . Its rigid adamantane core enhances metabolic stability, making it valuable in designing therapeutics for neurological disorders and metabolic diseases .

Eigenschaften

IUPAC Name |

2-butyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRAOOXXPGRCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504857 | |

| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14451-86-6 | |

| Record name | 2-Butyltricyclo[3.3.1.13,7]decan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14451-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Butyl-2-adamantanol exhibits significant potential in medicinal chemistry, particularly as a scaffold for drug development. Its adamantane structure contributes to enhanced lipophilicity and stability, which are critical for improving pharmacokinetic properties.

Antiviral and Antimicrobial Activity

Research has indicated that adamantane derivatives, including this compound, can inhibit viral replication. For instance, compounds with the adamantane core have been utilized to target the M2 ion channel of Influenza A viruses, enhancing our understanding of antiviral mechanisms . This compound's structural modifications can lead to improved efficacy against various pathogens.

Neuroprotective Properties

The incorporation of this compound into neuropharmacological agents has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies suggest that adamantane derivatives can cross the blood-brain barrier effectively, making them suitable candidates for CNS-targeted therapies . Memantine, an NMDA receptor antagonist derived from adamantane, exemplifies the therapeutic potential of this class of compounds .

Material Science Applications

In material science, this compound is explored for its unique physicochemical properties that can be harnessed in various applications.

Polymer Synthesis

The compound serves as a building block for synthesizing novel polymers with tailored properties. For example, it can be integrated into poly(oxazoline) structures to create stimuli-responsive materials suitable for biomedical applications such as controlled drug delivery and tissue engineering . The ability to modify polymer characteristics through the inclusion of adamantane derivatives opens new avenues in material design.

Nanotechnology

The stability and robustness of this compound make it an attractive candidate for nanotechnology applications. Its potential use in creating nanocarriers for drug delivery systems is under investigation. The unique structural features allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities .

Drug Development Case Study

A recent study focused on developing a series of adamantane-based compounds demonstrated that modifications using this compound significantly increased the lipophilicity and biological activity of the resulting drugs against Influenza A viruses. These findings highlight the importance of structural optimization in drug design .

Polymer Application Case Study

In a study investigating pH-responsive polymeric micelles for cancer treatment, researchers incorporated this compound into the micelle structure. The resulting materials exhibited enhanced stability and controlled release profiles for chemotherapeutic agents, showcasing the compound's versatility in biomedical applications .

Wirkmechanismus

The mechanism of action of 2-butyl-2-adamantanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological activities, making it a potential candidate for drug development. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent at C2 | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₄O | 208.34 | Butyl | Not reported | Bulky alkyl chain enhances lipophilicity |

| 2-Methyl-2-adamantanol | C₁₁H₁₈O | 166.26 | Methyl | 215–217 (lit.) | Compact substituent; high crystallinity |

| 2-Ethyl-2-adamantanol | C₁₂H₂₀O | 180.29 | Ethyl | Not reported | Intermediate chain length for solubility |

| 2-Ethynyl-2-adamantanol | C₁₂H₁₆O | 176.26 | Ethynyl | Not reported | Triple bond introduces rigidity |

| 2-[1-Adamantyl]propan-2-ol | C₁₃H₂₂O | 194.31 | Adamantyl-propanol | Not reported | Branched structure; dual adamantane motifs |

| 2-Adamantanol (unsubstituted) | C₁₀H₁₆O | 152.23 | H (unsubstituted) | 260–265 (dec.) | Simplicity; high melting point |

Key Observations :

- Substituent Effects: Bulky substituents (e.g., butyl) reduce melting points compared to the unsubstituted 2-adamantanol, which decomposes at 260–265°C . Methyl substituents retain high crystallinity (215–217°C) due to minimal steric hindrance .

- Lipophilicity: The butyl chain in this compound increases logP values, enhancing membrane permeability in drug candidates .

Functional Insights :

- This compound's lipophilicity makes it suitable for blood-brain barrier penetration in neurological therapies, whereas smaller analogs like 2-Methyl-2-adamantanol are preferred in diagnostic applications due to their solubility .

Biologische Aktivität

2-Butyl-2-adamantanol, a derivative of adamantane, has garnered attention for its diverse biological activities. This compound is characterized by its unique adamantane core, which is known for providing stability and enhancing membrane penetration due to its hydrophobic nature. The presence of the butyl group further modifies its chemical properties, potentially influencing its biological interactions and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure comprises an adamantane framework with a hydroxyl group (-OH) and a butyl side chain, which contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding, allowing the compound to engage with enzymes and receptors, potentially modulating their activity. The adamantane structure provides a robust scaffold that enhances the compound's pharmacokinetic properties, including absorption and distribution in biological systems.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of certain bacterial strains and viruses, making it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Recent investigations into the antiproliferative effects of adamantane derivatives have highlighted the potential of this compound against various cancer cell lines. In vitro studies demonstrated significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values below 10 μM, indicating potent anticancer properties .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HeLa | <10 | Potent |

| MCF-7 | <10 | Potent |

| HCT-116 | Moderate | Moderate Activity |

| HepG-2 | Moderate | Moderate Activity |

| PC-3 | >10 | Weak Activity |

Cannabimimetic Effects

Some studies have explored the cannabimimetic effects of adamantane derivatives similar to this compound. These compounds have shown agonistic activity at cannabinoid receptors CB1 and CB2, suggesting potential applications in pain management and neuroprotection .

Case Studies

- Antiproliferative Activity Study : A study evaluated the antiproliferative effects of various adamantane derivatives, including this compound, against multiple human tumor cell lines. The results indicated that this compound significantly inhibited cell proliferation in HeLa and MCF-7 cells while showing moderate effects on HCT-116 and HepG-2 cells .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound interacts with biological targets. The study highlighted the role of the hydroxyl group in facilitating interactions with protein targets, which may lead to downstream effects on cellular signaling pathways.

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Pharmaceutical Development : Given its biological activities, there is potential for developing this compound as a pharmaceutical agent targeting infections or cancers.

- Synthetic Modifications : Further synthetic modifications could enhance its potency or selectivity towards specific biological targets.

- Expanded Biological Testing : Comprehensive testing across various biological systems will be essential to fully elucidate its therapeutic potential.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The most industrially viable method for synthesizing 2-butyl-2-adamantanol involves the alkylation of 2-adamantanone with a butyl halide in the presence of lithium metal. This approach, detailed in US Patent 6,770,777B2 , avoids unstable Grignard reagents and achieves higher yields through a two-step process:

-

Formation of Lithium 2-Butyl-2-Adamantyl Alcoholate :

A solution of 2-adamantanone and butyl bromide in tetrahydrofuran (THF) is reacted with lithium metal at 0–25°C. The lithium mediates a single-electron transfer, generating a radical intermediate that couples with the butyl halide to form the lithium alcoholate. -

Hydrolysis to this compound :

The alcoholate intermediate is hydrolyzed with aqueous acid (e.g., HCl) to yield the tertiary alcohol.

Table 1: Optimized Conditions for Lithium-Mediated Alkylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Maximizes solubility of intermediates |

| Lithium stoichiometry | 1.8–2.2 eq per adamantanone | Prevents excess Li residue |

| Reaction temperature | 0–25°C | Balances reaction rate and side reactions |

| Butyl halide | Bromide (CHBr) | Higher reactivity vs. chloride |

| Yield after hydrolysis | 85–90% | – |

This method’s advantages include avoiding pyrophoric alkyllithium reagents and achieving purity >98% with minimal purification.

Grignard Reagent-Based Alkylation

Traditional Approach and Limitations

Prior to lithium-based methods, this compound was synthesized via Grignard addition. Butylmagnesium bromide reacts with 2-adamantanone in diethyl ether, forming the alcohol after acidic workup:

However, this method suffers from:

-

Lower yields (60–70%) due to competing side reactions (e.g., enolization of the ketone).

-

Safety risks from handling large volumes of Grignard reagents.

-

Cost inefficiency from reagent instability and stringent anhydrous conditions.

Azide Reduction Pathway

Table 2: Key Metrics for Azide Pathway

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azidation | NaN, CFCOOH | 93–98% |

| Reduction | Raney nickel, i-PrOH | 90–96% |

| Amine liberation | NaOH, toluene | 30% |

This pathway is less practical for alcohol synthesis due to multi-step complexity and low final yield.

Industrial-Scale Considerations

Solvent and Purification Strategies

The lithium-mediated process uses THF as a solvent for its ability to stabilize lithium intermediates and facilitate easy removal via distillation. Post-hydrolysis, the crude product is purified via:

-

Recrystallization : From methanol/water mixtures, achieving >99% purity.

-

Column chromatography : Reserved for pharmaceutical-grade material.

| Factor | Lithium Method | Grignard Method |

|---|---|---|

| Reagent cost | $120–150/kg | $200–250/kg |

| Reaction time | 6–8 hours | 10–12 hours |

| Safety hazards | Low (no pyrophoric reagents) | High (moisture-sensitive Mg) |

Emerging Methodologies and Research Gaps

Q & A

Basic: What are the critical physicochemical properties of 2-Butyl-2-adamantanol that influence experimental design?

Answer:

this compound (C₁₄H₂₄O, MW 208.34) has a melting point of 79°C and a boiling point of 291.5±8.0°C at 760 Torr, making it stable under moderate thermal conditions. Its solubility in methanol and density of 1.014±0.06 g/cm³ at 20°C suggest it is suitable for reactions in polar aprotic solvents. The refractive index (1.519) and low vapor pressure (0 mmHg at 25°C) indicate limited volatility, favoring bench-top handling without specialized containment. For storage, maintain 2-8°C to prevent degradation, as higher temperatures may induce crystallization or decomposition .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound?

Answer:

Contradictions between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., fragmentation anomalies) often arise from steric hindrance of the adamantane core or isotopic impurities. To address this:

- Cross-validate with FT-IR : Confirm hydroxyl group presence via O-H stretch (~3200–3600 cm⁻¹).

- High-resolution MS : Use HRMS to distinguish between molecular ion ([M+H]⁺ at m/z 209.19) and potential adducts.

- Dynamic NMR : Probe conformational flexibility at varying temperatures to identify slow-exchange protons.

- Synthetic controls : Compare with analogs (e.g., 2-methyl-2-adamantanol) to isolate steric/electronic effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or purification due to potential dust formation.

- Waste management : Segregate chemical waste in labeled containers and coordinate with certified disposal services to prevent environmental contamination.

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced: What synthetic strategies optimize the yield of this compound while minimizing byproducts?

Answer:

- Catalyst selection : Employ Lewis acids (e.g., AlCl₃) to facilitate Friedel-Crafts alkylation of adamantanone with butyl halides, enhancing regioselectivity.

- Solvent optimization : Use dichloromethane for its low nucleophilicity, reducing side reactions.

- Temperature control : Maintain 0–5°C during butyl group introduction to suppress polyalkylation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >98% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify adamantane core protons (δ ~1.5–2.2 ppm) and butyl chain signals (δ 0.8–1.4 ppm).

- Mass spectrometry : Confirm molecular weight via ESI-MS ([M+Na]⁺ expected at m/z 231.18).

- Melting point analysis : Compare observed mp (79°C) with literature values to assess purity.

- HPLC : Use C18 columns with UV detection (λ = 210 nm) to quantify impurities .

Advanced: How can computational modeling elucidate the steric and electronic effects of the butyl substituent in this compound?

Answer:

- Molecular dynamics (MD) simulations : Simulate solvent interactions to predict solubility trends.

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability under oxidative conditions.

- Conformational analysis : Use Gaussian or ORCA software to model spatial hindrance from the adamantane cage, which may influence reactivity in catalytic systems.

- Docking studies : Explore host-guest interactions with cyclodextrins for potential drug delivery applications .

Basic: What experimental considerations are critical for reproducibility in this compound synthesis?

Answer:

- Stoichiometry : Precisely measure adamantanone and butyl Grignard reagents (1:1.1 molar ratio) to avoid excess alkylating agents.

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Documentation : Record reaction times, temperatures, and purification steps in detail to enable replication.

- Reference standards : Compare products with commercially available adamantanol derivatives for structural validation .

Advanced: What mechanistic insights explain the regioselectivity of this compound formation?

Answer:

The adamantane core’s rigidity directs electrophilic attack to the 2-position due to:

- Steric factors : Lower steric hindrance at the bridgehead compared to 1- or 4-positions.

- Electronic effects : Hyperconjugation from adjacent C-H bonds stabilizes the transition state.

- Solvent polarity : Polar solvents stabilize charge separation during SN1-type mechanisms. Validate via kinetic isotope effects (KIE) or Hammett plots to quantify substituent influences .

Basic: How should researchers design stability studies for this compound under varying conditions?

Answer:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and monitor absorbance changes.

- Humidity tests : Store at 75% relative humidity and assess hygroscopicity by gravimetry.

- pH dependence : Dissolve in buffered solutions (pH 2–12) and track decomposition kinetics .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Flow chemistry : Improve heat/mass transfer for exothermic steps like Grignard additions.

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading).

- In-situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.